

Melibiulose: A Technical Guide to a Rare Keto-Disaccharide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Melibiulose**

Cat. No.: **B14161715**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

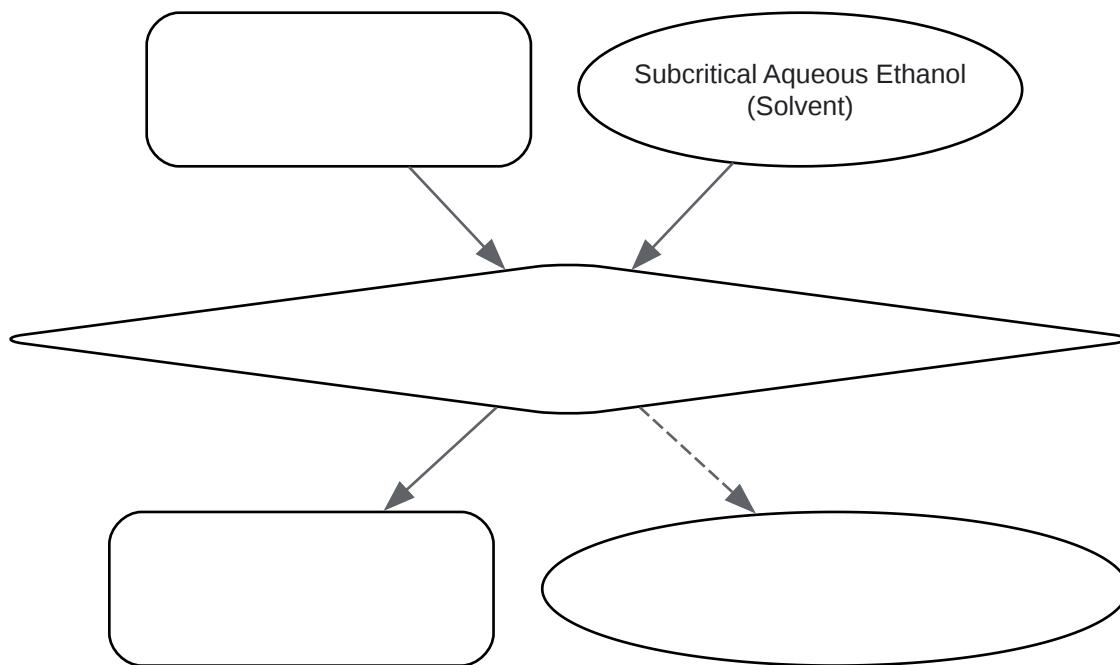
Melibiulose, a rare keto-disaccharide composed of galactose and fructose, is emerging as a molecule of interest in carbohydrate chemistry and biochemistry. Unlike its more common aldose isomer, melibiose, **melibiulose** is not widely found in nature and is primarily synthesized through the isomerization of melibiose. This technical guide provides an in-depth overview of **melibiulose**, covering its synthesis, chemical properties, and potential significance. Detailed experimental protocols for its production and characterization are presented, alongside a summary of available quantitative data. This document aims to serve as a comprehensive resource for researchers and professionals in the fields of life sciences and drug development who are interested in the unique properties and potential applications of this rare sugar.

Introduction

Melibiulose, systematically named 6-O- α -D-Galactopyranosyl-D-fructofuranose (CAS Number: 111188-56-8), is a keto-disaccharide and an isomer of the naturally occurring aldose-disaccharide, melibiose.^[1] While melibiose (6-O- α -D-galactopyranosyl-D-glucose) is found in some plants and honeys, **melibiulose** is exceptionally rare in natural sources and is predominantly produced through chemical or enzymatic isomerization of melibiose.^[2] The structural difference, the presence of a fructose moiety instead of glucose, confers distinct chemical and potentially biological properties to **melibiulose**, making it a subject of interest for

various scientific and industrial applications, including its potential role as a chiral building block in organic synthesis and its yet-to-be-fully-explored biological activities.[\[2\]](#)

This guide details the synthesis of **melibiulose** from melibiose, provides available quantitative data, outlines experimental protocols for its characterization, and discusses its potential significance, drawing parallels with other keto-disaccharides.


Sources and Synthesis of Melibiulose

Currently, there is no significant evidence of natural sources of **melibiulose**. Therefore, its availability for research and industrial purposes relies on synthetic production methods. The primary route for obtaining **melibiulose** is through the isomerization of melibiose.

Isomerization of Melibiose

The most well-documented method for the production of **melibiulose** is the isomerization of melibiose in subcritical aqueous ethanol.[\[2\]](#) This thermo-chemical process promotes the conversion of the glucose unit in melibiose to a fructose unit, yielding **melibiulose**. The use of aqueous ethanol as a solvent has been shown to suppress hydrolytic side reactions, leading to higher yields of the desired keto-disaccharide compared to reactions in subcritical water alone.[\[2\]](#)

The isomerization reaction can be represented as a logical workflow:

[Click to download full resolution via product page](#)

Caption: Isomerization of melibiose to **melibulose**.

Quantitative Data

The yield of **melibulose** from the isomerization of melibiose is dependent on the reaction conditions, such as temperature, reaction time, and the concentration of ethanol in the solvent.

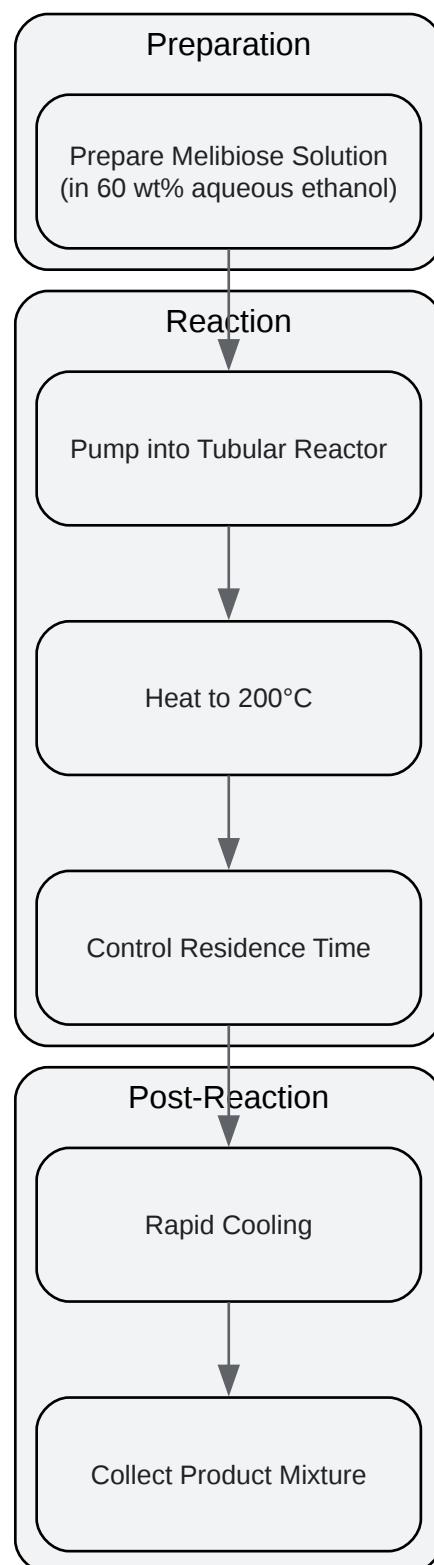
Substrate	Solvent	Temperature (°C)	Maximum Yield of Melibiose (%)	Reference
Melibiose	60 wt% aqueous ethanol	200	Not explicitly stated, but graphical data suggests a significant conversion.	[2]
Melibiose	Subcritical water	200	Lower than in aqueous ethanol due to increased hydrolysis.	[2]

Experimental Protocols

Synthesis of Melibiose via Isomerization of Melibiose

This protocol is adapted from the methodology described for the isomerization of aldo-disaccharides in subcritical aqueous ethanol.[2]

Materials:


- D-(+)-Melibiose
- Ethanol (99.5%)
- Deionized water
- Tubular reactor system (e.g., stainless steel tubing)
- High-pressure liquid pump
- Heating system (e.g., electric furnace)
- Back-pressure regulator

- Cooling system

Procedure:

- Prepare a solution of D-(+)-melibiose in 60 wt% aqueous ethanol.
- Pump the melibiose solution through the tubular reactor system at a constant flow rate.
- Heat the reactor to 200°C. The pressure should be maintained above the vapor pressure of the solvent at this temperature to ensure it remains in a liquid state.
- Control the residence time of the solution in the reactor to optimize the yield of **melibulose**.
- Cool the reaction mixture rapidly upon exiting the reactor to quench the reaction.
- Collect the product mixture for analysis and purification.

Diagram of Experimental Workflow:

[Click to download full resolution via product page](#)

Caption: Experimental workflow for **melibiulose** synthesis.

Characterization of Melibiulose

High-Performance Liquid Chromatography (HPLC):

- System: A standard HPLC system equipped with a refractive index (RI) detector.
- Column: A carbohydrate analysis column (e.g., Shodex Asahipak NH2P-50 4E).
- Mobile Phase: Acetonitrile/water gradient.
- Temperature: 30°C.
- Detection: Refractive Index.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Instrument: A 400 MHz (or higher) NMR spectrometer.
- Solvent: Deuterium oxide (D_2O).
- Internal Standard: Acetonitrile.
- Analysis: Both 1H and ^{13}C NMR spectra should be acquired to confirm the structure of **melibiulose** by comparing the chemical shifts with those reported for melibiose and other keto-disaccharides.[\[2\]](#)

Significance and Potential Applications

The biological significance of **melibiulose** is not yet extensively studied. However, the significance of other keto-disaccharides, such as lactulose, provides a basis for potential areas of investigation.

Potential Prebiotic Effects

Keto-disaccharides like lactulose are known for their prebiotic properties, promoting the growth of beneficial gut bacteria such as *Bifidobacterium*.[\[2\]](#) It is plausible that **melibiulose** could exhibit similar effects, though this requires experimental validation.

Chemical Synthesis and Drug Development

As a chiral molecule, **melibiulose** can serve as a valuable starting material or intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.[2] Its unique stereochemistry and functional groups make it an attractive building block in synthetic organic chemistry.

Food Industry

Rare sugars, including keto-disaccharides, are of interest to the food industry as potential low-calorie sweeteners or functional food ingredients. The physiological properties of **melibiulose**, such as its digestibility and sweetness profile, would need to be determined to assess its suitability for food applications.

Conclusion

Melibiulose remains a relatively unexplored rare sugar with potential applications in various scientific and industrial fields. Its synthesis through the isomerization of the more readily available melibiose provides a viable route for its production. Further research is needed to fully elucidate its biological activities and to explore its potential as a prebiotic, a synthetic building block, or a functional food ingredient. This guide provides a foundational understanding of **melibiulose**, offering detailed protocols and a summary of the current knowledge to facilitate future investigations into this intriguing keto-disaccharide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Melibiulose - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [Melibiulose: A Technical Guide to a Rare Keto-Disaccharide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b14161715#melibiulose-as-a-rare-sugar-sources-and-significance>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com